
2-(2-Fluorophenyl)-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-3-oxopentanenitrile is an organic compound with a unique structure that includes a fluorophenyl group, a ketone, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-oxopentanenitrile typically involves the reaction of 2-fluoroacetophenone with appropriate reagents to introduce the nitrile and ketone functionalities. One common method involves the use of acetonitrile and glacial acetic acid in the presence of a catalyst such as platinum on carbon. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to reduce costs and improve efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity. The use of recyclable catalysts and solvents is also considered to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-3-oxopentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or the ketone group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile and ketone groups can participate in various biochemical reactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different functional groups.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group and different pharmacological properties
Uniqueness
2-(2-Fluorophenyl)-3-oxopentanenitrile is unique due to its combination of a fluorophenyl group, a ketone, and a nitrile groupThe presence of the fluorine atom can also influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H10FNO |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10FNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 |
Clé InChI |
SHHWDHVRQSAINT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C#N)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)

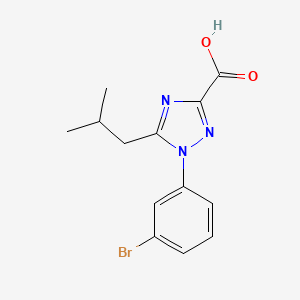
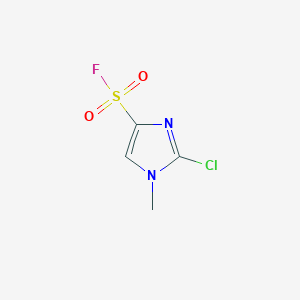

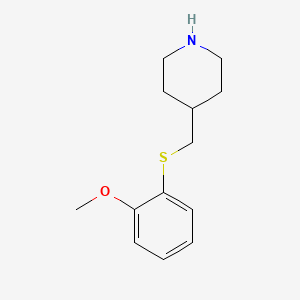


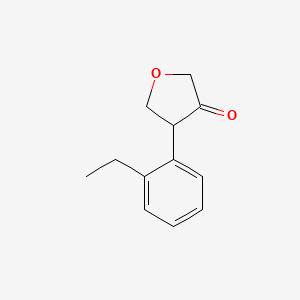
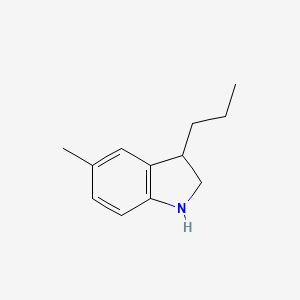
amine](/img/structure/B13217241.png)
![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

